Compound Description: This compound was synthesized under different conditions and using various reagents. Its structure was confirmed through X-ray crystallography and spectroscopic analyses. It displays intermolecular hydrogen bonding within its crystal structure. []
Relevance: This compound shares the core triazolothiadiazole structure with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The primary difference lies in the substituent at the 6-position. While the target compound possesses a 2-furyl group, this compound features a 2-chlorophenyl group. []
Compound Description: This study focused on synthesizing various organic and inorganic salts of this compound and analyzing their properties. [, ] These salts were created with the goal of developing new medications, capitalizing on the biological significance of carboxylic acids and the potential of thiazole-containing compounds in pharmaceuticals. []
Relevance: While sharing the triazole and thiadiazole ring system present in 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound features a different ring structure with an added dihydrothiadiazine ring. Furthermore, it has a 2,6-dichlorophenyl group and a 3-methyl-1H-pyrazol-5-yl substituent, unlike the target compound's 2-furyl and methyl substituents. [, ]
Compound Description: This series of compounds was designed and synthesized with the goal of discovering new agrochemicals. These compounds were created by combining bioactive substructures. They showed potential as fungicides, with some exhibiting broad-spectrum activity against a range of fungal species. []
Relevance: These compounds belong to the same class as 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, all featuring the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure. The key distinction lies in the presence of a 4-methyl-1,2,3-thiadiazolyl group at the 3-position, unlike the methyl group in the target compound. []
Compound Description: This compound is a novel fungicide candidate. It inhibits mycelial growth and spore germination in Botrytis cinerea. Studies suggest that it targets pyruvate kinase (PK) in the glycolytic pathway, inhibiting its activity and affecting fungal metabolism. [, ]
Compound Description: This series represents a group of ten newly synthesized compounds developed as potential biologically active agents. []
Relevance: The core structure of these compounds, 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, is closely related to 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The difference arises from the variable R-group at the 6-position, compared to the 2-furyl group in the target compound. []
Compound Description: The study focused on the synthesis and structural analysis of this compound using X-ray crystallography. It revealed a planar condensed 1,2,4-triazolo thiadiazole ring with electron delocalization in the triazole ring system. []
Relevance: Sharing the fundamental 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound differs significantly in its substituents. It has a p-tolyl group at the 3-position and a bulkier 4'-methyl-biphenyl-2-yl group at the 6-position, in contrast to the 2-furyl and methyl substituents of the target compound. []
Compound Description: This study focused on the structural analysis of this compound, revealing π–π interactions between thiadiazole and oxazole rings in its crystal structure. []
Relevance: While sharing the triazolothiadiazole core with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound features different substituents. It has a benzylsulfanyl group at the 3-position and a 5-methyl-1,2-oxazol-3-yl group at the 6-position, distinct from the 2-furyl and methyl groups in the target compound. []
Compound Description: This compound, along with compound 2 (described below), was investigated for its intermolecular interactions and potential as a cyclooxygenase (COX) inhibitor. It exhibited selectivity towards COX-2 over COX-1. []
Relevance: This compound shares the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but differs in its substituents. It has an adamant-1-yl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position, distinct from the 2-furyl and methyl groups of the target compound. []
Compound Description: This compound, investigated alongside compound 1, was studied for its intermolecular interactions and cyclooxygenase (COX) inhibitory potential. Like compound 1, it showed selectivity towards COX-2 over COX-1. []
Compound Description: This compound underwent structural analysis using X-ray crystallography. []
Relevance: Sharing the base 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound differs in its substituents. It has a phenyl group at the 3-position and a 2-fluorophenyl group at the 6-position, contrasting with the 2-furyl and methyl groups in the target compound. []
Compound Description: This compound was studied using X-ray crystallography to understand its molecular and crystal structure. Analysis revealed intermolecular C—H⋯N hydrogen bonds forming centrosymmetric dimers, further connected via C—H⋯π and π–π interactions. []
Compound Description: This compound showed potent anti-inflammatory activity compared to the standard drug naproxen. Additionally, it displayed reduced ulcerogenic potential and was further evaluated for hepatotoxicity and histopathological characteristics. []
Relevance: This compound shares the triazolothiadiazole core structure with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The key differences lie in the substituents. It has a (naphthalen-2-yloxy)methyl group at the 3-position and a 2-chlorophenyl group at the 6-position, unlike the 2-furyl and methyl substituents of the target compound. []
Compound Description: This compound demonstrated significant anti-inflammatory activity, surpassing the standard drug naproxen. Further evaluation revealed reduced ulcerogenic potential, prompting investigation into its hepatotoxicity and histopathological characteristics. []
Relevance: This compound shares the core triazolothiadiazole structure with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The primary difference lies in the substituents. This compound has a (naphthalene -2-yloxy)methyl group at the 3-position and a 2,4-dichlorophenyl group at the 6-position, contrasting with the 2-furyl and methyl groups of the target compound. []
Compound Description: This compound is a derivative of s-triazolo[3,4-b]-1,3,4-thiadiazoles. It displayed antitumor activity, inhibiting the growth of human hepatoma cells (SMMC-7721) in vitro and demonstrating an inhibitory effect on Sarcoma 180 tumor growth in vivo. []
Compound Description: The structure of this compound was elucidated using X-ray crystallography, revealing a planar central heterocyclic system and the spatial arrangement of the substituent groups. []
Relevance: This compound belongs to the same 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole family as 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It differs in its substituents, possessing a 4-ethoxyphenyl group at the 3-position and a 2-chlorophenyl group at the 6-position, compared to the 2-furyl and methyl groups of the target compound. []
Compound Description: This compound is a cadmium(II) complex featuring two 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ligands, two chloride ligands, and two coordinated methanol molecules. Its structure is stabilized by intermolecular O—H⋯Cl hydrogen bonds and π–π contacts. []
Relevance: The structure incorporates the 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety, which is related to 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the triazolothiadiazole core but differing in the phenyl substituent at the 3-position and the absence of a 2-furyl group. []
Compound Description: This study confirmed the structure of this compound using X-ray crystallography and additional spectroscopic methods. The analysis revealed a planar molecular structure with intermolecular hydrogen bonding and weak intramolecular interactions. []
Compound Description: This series of heterocyclic compounds was synthesized, with their structures confirmed through elemental analysis, IR, and NMR spectroscopy. []
Compound Description: This study focused on the structural analysis of the co-crystal formed between 4-bromobenzoic acid and 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The crystal structure is stabilized by hydrogen bonds, π–π stacking interactions, and short S⋯N contacts. []
Relevance: The co-crystal incorporates 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which shares the triazolothiadiazole core with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It differs by having a 4-bromophenyl group at the 6-position, contrasting with the 2-furyl group in the target compound. []
Compound Description: This study focused on the X-ray crystallographic analysis of this compound, revealing short intermolecular S⋯N contacts and π–π interactions contributing to its crystal packing. []
Compound Description: This compound, belonging to the 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazine class, was studied for its analgesic properties and toxicity. Results indicated a dose-dependent analgesic effect not mediated by opioidergic mechanisms. The compound demonstrated low toxicity in mice. []
Relevance: While structurally similar to 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound features a dihydrothiadiazine ring fused to the triazole moiety. Additionally, it has a phenyl group at the 6-position and acetyl substituents on the thiadiazine ring, differentiating it from the target compound. []
Compound Description: This series of theophylline-containing compounds was synthesized and their physicochemical properties were studied. In silico molecular docking analysis suggested potential antifungal activity for some of the compounds. []
Compound Description: This series of compounds was synthesized using a one-pot, three-component cascade reaction. The compounds were evaluated for their antimicrobial activity and subjected to molecular docking studies. []
Compound Description: This study describes a microwave-assisted synthesis method for these compounds, resulting in improved yields and faster reaction rates. []
Compound Description: This study characterized the compound using X-ray crystallography, revealing a delocalized thiazolothiadiazine ring system and the spatial arrangement of its substituents. Intermolecular π–π stacking interactions contribute to the crystal structure stability. []
Relevance: While similar to 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound incorporates an additional dihydrothiadiazine ring fused to the triazole moiety. It also has a [(1H-1,2,4-triazol-1-yl)methyl] substituent at the 3-position and a 2,4-dichlorophenyl group at the 6-position, unlike the target compound's structure. []
Compound Description: This study employed X-ray crystallography to determine the structure of this compound, revealing a slightly distorted thiadiazole ring and the presence of intra- and intermolecular C—H⋯N hydrogen bonding. []
Relevance: This compound shares structural similarities with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole but includes a dihydrothiadiazine ring fused to the triazole. Additionally, it possesses a 3-methylphenyl group at the 3-position and a 2,4-difluorophenyl group at the 6-position, different from the substituents in the target compound. []
Compound Description: This study investigated a series of these compounds, testing their antifungal and antioxidant activities. The results revealed that compounds with a hydroxy phenyl ring at the 6-position exhibited significant antifungal activity. []
Relevance: These compounds share the base 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The "disubstituted" designation indicates variations in substituents at the 3- and 6-positions, unlike the specific 2-furyl and methyl groups in the target compound. []
Compound Description: This study describes the synthesis of a series of these compounds and their evaluation for antimicrobial activity. []
Relevance: These compounds are structurally related to 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core. They differ by having a 3,4-dialkoxyphenyl group at the 3-position and an aryl group at the 6-position, contrasting with the target compound's 2-furyl and methyl groups. []
Compound Description: This study investigated these compounds for their potential anticancer activity. Docking studies were performed to analyze their interactions with dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. []
Relevance: These compounds share the triazolothiadiazole core with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole but differ significantly in their overall structure. They incorporate a pyrimidine ring linked to the triazole moiety, a thioethanone group attached to the thiadiazole ring, and a phenyl group. []
Compound Description: This study describes the synthesis of a new series of these compounds using a condensation reaction. []
Relevance: These compounds differ from 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole by the inclusion of a pyrimidine ring fused to the triazole and an additional dihydropyrimidine ring. They also have a [1-(pyrimidin-4-yl)ethyl] substituent at the 6-position, making them structurally distinct from the target compound. []
Compound Description: This study involved the synthesis of these compounds and their evaluation for antimicrobial activity, showing moderate activity against the tested microorganisms. []
Compound Description: This study focused on synthesizing and evaluating the cytotoxic, antibacterial, and antifungal properties of these compounds. Some of the compounds demonstrated significant inhibition of cancer cell growth, but they did not exhibit antimicrobial properties. []
Relevance: These compounds share a similar structure with 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole but feature a dihydrothiadiazine ring fused to the triazole moiety. They also have a phenyl group at the 6-position and various aryl substituents at the 3-position, unlike the target compound's 2-furyl and methyl groups. []
Compound Description: This study developed a new synthetic approach for these compounds and explored the synthesis and biological evaluation of their N- and S-β-D-glucosides. The synthesized compounds were tested for antimicrobial activity against various fungal and bacterial strains. []
Compound Description: This newly designed and synthesized compound was analyzed for its potential anticancer activity using in silico methods. The analysis suggested potential inhibitory effects on ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. []
Overview
6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that incorporates both triazole and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antifungal properties. The structural complexity of this compound is derived from the presence of a furan ring, which contributes to its unique chemical behavior and potential applications in pharmaceuticals.
Source and Classification
This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their various pharmacological activities. The synthesis of this compound typically involves reactions that create fused heterocycles, making it a subject of interest in organic synthesis and drug development. The classification of this compound is based on its structural features, which include a triazole ring fused to a thiadiazole ring and substituted with a furan moiety.
Synthesis Analysis
Methods and Technical Details
The synthesis of 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several synthetic routes:
Cyclocondensation Reactions: One common method involves the cyclocondensation of 4-amino-5-substituted triazoles with various electrophiles such as α-haloketones or carboxylic acids. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be reacted with furan derivatives in the presence of acidic catalysts to yield the desired product.
Use of Phosphorus Oxychloride: Another method involves treating 4-amino-5-substituted triazoles with phosphorus oxychloride and aromatic carboxylic acids under reflux conditions. This method allows for the formation of thioether linkages which are crucial for constructing the thiadiazole component.
Refluxing Conditions: Typical conditions include refluxing in solvents like ethanol or dimethylformamide (DMF), often with catalysts such as sodium hydride or piperidine to facilitate the reaction.
These methods have been optimized for yield and purity, allowing for efficient synthesis of various derivatives.
Molecular Structure Analysis
Structure and Data
The molecular structure of 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features:
Key structural data includes bond lengths and angles that reflect the hybridization states of the involved atoms. For example:
The bond distance between nitrogen atoms in the triazole ring typically ranges around 1.398 Å.
Dihedral angles between the triazolo-thiadiazole system and the furan ring are approximately 15.68°.
Chemical Reactions Analysis
Reactions and Technical Details
The chemical behavior of 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole allows it to participate in various reactions:
Nucleophilic Substitution Reactions: The presence of electron-rich sites makes it suitable for nucleophilic attack by various reagents.
Oxidation Reactions: The thiadiazole component can undergo oxidation under certain conditions to form sulfoxides or sulfones.
Complexation Reactions: This compound can also form complexes with transition metals due to its ability to donate electrons from nitrogen or sulfur atoms.
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
Mechanism of Action
Process and Data
The mechanism by which 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects is multifaceted:
Antimicrobial Activity: It has been shown to inhibit bacterial growth by targeting specific enzymes such as MurB in Escherichia coli, disrupting cell wall synthesis.
Antifungal Properties: The compound interacts with cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi, leading to cell membrane disruption.
In vitro studies indicate that this compound exhibits higher potency than conventional antibiotics against resistant strains of bacteria.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
Melting Point: Typically ranges from 163–165 °C depending on purity.
Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.
Chemical properties include:
Reactivity towards electrophiles due to the presence of nitrogen and sulfur atoms.
Stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly used to characterize this compound's structure and confirm its purity.
Applications
Scientific Uses
The applications of 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are primarily in medicinal chemistry:
Antimicrobial Agents: Its derivatives have shown significant antibacterial and antifungal activities against various pathogens.
Pharmaceutical Development: Due to its bioactivity profile, this compound serves as a lead structure for developing new drugs aimed at treating infections caused by resistant strains.
Research continues into optimizing its efficacy and safety profiles for potential therapeutic use in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.